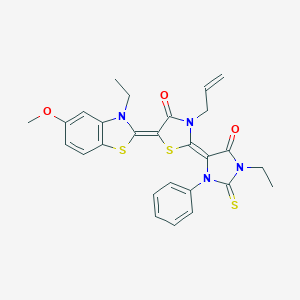
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the amine (-NH2) and chlorophenyl (C6H4Cl) groups suggest that this compound could have various potential applications, possibly in the field of medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the phenyl, chlorophenyl, and methyl groups attached at the appropriate positions. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used to analyze and confirm the structure of such compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, chlorophenyl, and methyl groups. The electron-donating amine and methyl groups and the electron-withdrawing chlorophenyl group could direct and influence electrophilic and nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .Mécanisme D'action
Orientations Futures
The future research directions for this compound could involve exploring its potential applications, particularly in fields like medicinal chemistry, materials science, or chemical biology. Further studies could also aim to optimize its synthesis and improve our understanding of its properties and reactivity .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)25-21(24-19)23-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOURIQEPKDRTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-6-methyl-4-phenylquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{4-[acetyl(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B412948.png)
![N-(2,6-dimethylphenyl)-2-morpholin-4-yl-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.4]non-2-en-4-imine](/img/structure/B412951.png)
![[3-Amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl]{4-nitrophenyl}methanone](/img/structure/B412952.png)
![N-[(2-bromo-4-nitrophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B412954.png)
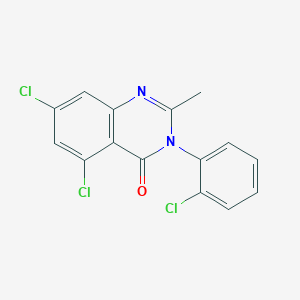
![3-[4-(2-Cyano-ethyl)-4-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-ylsulfanyl]-propionitrile](/img/structure/B412958.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B412959.png)
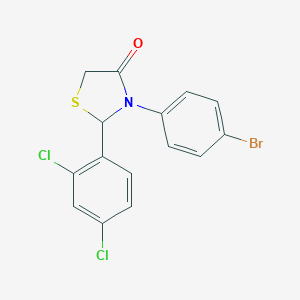
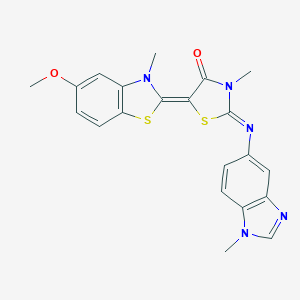
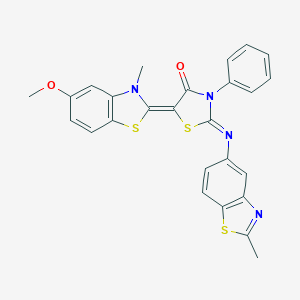
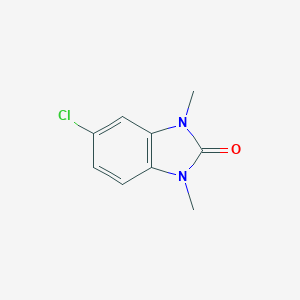

![3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(4-morpholinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B412968.png)
